molecular formula C21H17N3O3S B12755256 Azetidine, 3-methoxy-1-((7-oxo-8-phenyl-7H-pyrido(1,2-b)thieno(2,3-d)pyridazin-10-yl)carbonyl)- CAS No. 110924-90-8

Azetidine, 3-methoxy-1-((7-oxo-8-phenyl-7H-pyrido(1,2-b)thieno(2,3-d)pyridazin-10-yl)carbonyl)-

Cat. No.: B12755256
CAS No.: 110924-90-8
M. Wt: 391.4 g/mol
InChI Key: CMLWYJJXQXLJTA-UHFFFAOYSA-N
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Description

Azetidine, 3-methoxy-1-((7-oxo-8-phenyl-7H-pyrido(1,2-b)thieno(2,3-d)pyridazin-10-yl)carbonyl)- is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . This particular compound features a methoxy group and a pyrido-thieno-pyridazinyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine derivatives typically involves the formation of the azetidine ring through cyclization reactions. One common method is the aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of imines with alkenes . For the specific compound , the synthetic route may involve the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under photochemical conditions.

    Introduction of the Methoxy Group: This step may involve the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.

    Attachment of the Pyrido-Thieno-Pyridazinyl Moiety: This can be accomplished through a series of condensation reactions involving the appropriate starting materials.

Industrial Production Methods

Industrial production of azetidine derivatives often involves scalable synthetic routes that can be optimized for yield and purity. These methods may include continuous flow reactions and the use of automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Azetidine derivatives, including the compound , can undergo various types of chemical reactions due to the ring strain and the presence of functional groups. Some common reactions include:

    Oxidation: Azetidines can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction of azetidines can lead to the formation of amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of azetidine derivatives involves their interaction with specific molecular targets and pathways. The ring strain in azetidines makes them highly reactive, allowing them to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition or activation of specific pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidine, 3-methoxy-1-((7-oxo-8-phenyl-7H-pyrido(1,2-b)thieno(2,3-d)pyridazin-10-yl)carbonyl)- is unique due to its specific structural features, including the methoxy group and the pyrido-thieno-pyridazinyl moiety

Properties

CAS No.

110924-90-8

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

13-(3-methoxyazetidine-1-carbonyl)-11-phenyl-3-thia-8,9-diazatricyclo[7.4.0.02,6]trideca-1(13),2(6),4,7,11-pentaen-10-one

InChI

InChI=1S/C21H17N3O3S/c1-27-15-11-23(12-15)20(25)17-9-16(13-5-3-2-4-6-13)21(26)24-18(17)19-14(10-22-24)7-8-28-19/h2-10,15H,11-12H2,1H3

InChI Key

CMLWYJJXQXLJTA-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C(=O)C2=C3C4=C(C=CS4)C=NN3C(=O)C(=C2)C5=CC=CC=C5

Origin of Product

United States

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